Synthesis and purification of 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL
Synthesis and purification of 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL
An In-depth Technical Guide to the Synthesis and Purification of 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol
Authored by: A Senior Application Scientist
Introduction: Unveiling the Target Molecule
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol is a complex organosilicon compound characterized by a diphenylsilane core, a tert-butoxy group, and a triethylene glycol chain. This unique combination of a bulky, hydrophobic diphenylsilane moiety and a flexible, hydrophilic triethylene glycol chain suggests potential applications as a specialized surfactant, a surface modifier, or a building block in polymer and materials science.
This guide provides a comprehensive, step-by-step methodology for the proposed synthesis and purification of this target molecule. We will delve into the rationale behind the chosen synthetic strategy, the critical parameters of the reaction, and the appropriate techniques for purification and characterization, all grounded in authoritative chemical literature.
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of the asymmetrically substituted target molecule is best approached in a sequential, two-step manner to ensure regioselectivity and maximize yield. The overall strategy involves the initial formation of a reactive intermediate, tert-butoxydiphenylchlorosilane, followed by its reaction with triethylene glycol.
Figure 1: Overall workflow for the synthesis and purification of the target molecule.
Step-by-Step Experimental Protocol
Reagents and Materials
| Reagent/Material | Formula | CAS No. | Key Properties |
| Dichlorodiphenylsilane | (C₆H₅)₂SiCl₂ | 80-10-4 | Corrosive, moisture-sensitive |
| tert-Butanol | (CH₃)₃COH | 75-65-0 | Flammable, hygroscopic |
| Triethylene Glycol | C₆H₁₄O₄ | 112-27-6 | Hygroscopic |
| Triethylamine | (C₂H₅)₃N | 121-44-8 | Corrosive, flammable |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Volatile, suspected carcinogen |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Desiccant |
| Silica Gel | SiO₂ | 7631-86-9 | For chromatography |
| Hexane | C₆H₁₄ | 110-54-3 | Flammable, volatile |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Flammable, volatile |
Safety Precautions: Dichlorodiphenylsilane and its intermediates are reactive towards moisture and will release HCl gas. All manipulations should be performed in a well-ventilated fume hood using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
Step 1: Synthesis of tert-butoxydiphenylchlorosilane (Intermediate)
Rationale: This initial step involves the nucleophilic substitution of one chloride on the dichlorodiphenylsilane with the sterically hindered tert-butanol. The use of a stoichiometric amount of the alcohol and a base is crucial to favor the monosubstituted product. Triethylamine acts as an HCl scavenger, driving the reaction to completion and preventing the reversal of the reaction.
Protocol:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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In the flask, dissolve dichlorodiphenylsilane (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, prepare a solution of tert-butanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
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Add the tert-butanol/triethylamine solution dropwise to the cooled dichlorodiphenylsilane solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the resulting mixture containing the intermediate tert-butoxydiphenylchlorosilane can be used directly in the next step or purified. For direct use, the triethylamine hydrochloride salt is typically filtered off under an inert atmosphere.
Step 2: Synthesis of 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol
Rationale: The second nucleophilic substitution is performed with triethylene glycol. Since triethylene glycol has two hydroxyl groups, using a large excess of it will favor the monosubstitution on the glycol, leaving the other hydroxyl group free. The primary hydroxyl group of triethylene glycol is sterically more accessible and therefore more likely to react with the sterically hindered silicon center of the intermediate.
Protocol:
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To the solution of tert-butoxydiphenylchlorosilane from Step 1 (with or without prior purification), add a solution of triethylene glycol (3-5 eq.) in anhydrous DCM.
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Add a second portion of triethylamine (1.1 eq.) to scavenge the HCl produced in this step.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS until the intermediate is consumed.
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Once the reaction is complete, proceed to the workup and purification.
Purification and Workup
Rationale: The purification process is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, excess triethylene glycol, and any side products. An aqueous workup neutralizes and removes the salt and excess glycol. Subsequent chromatographic or distillation techniques are employed to isolate the final product.
Detailed Workflow:
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Quenching and Extraction:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) to neutralize any remaining acid, followed by water (2 x volume), and finally with brine (1 x volume).
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Separate the organic layer.
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Drying and Solvent Removal:
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a viscous liquid.
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Final Purification:
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Column Chromatography: This is the preferred method for high purity.
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Pack a silica gel column with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column, collecting fractions and monitoring by TLC.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, high-vacuum distillation can be an effective purification method, especially for larger scales.
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Figure 2: Detailed purification workflow.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol, a combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.8 ppm) for the phenyl protons. - A singlet around δ 1.3 ppm for the tert-butyl protons. - A series of multiplets in the δ 3.5-3.8 ppm region corresponding to the methylene protons of the triethylene glycol chain. - A broad singlet for the terminal hydroxyl proton (position may vary depending on solvent and concentration). |
| ¹³C NMR | - Resonances in the aromatic region (δ 125-135 ppm). - Signals for the tert-butyl group (quaternary and methyl carbons). - Multiple signals in the δ 60-75 ppm range for the carbons of the triethylene glycol moiety. |
| ²⁹Si NMR | - A single resonance in the typical range for tetra-coordinated silicon with four oxygen-containing substituents. |
| FT-IR | - A broad O-H stretching band around 3400 cm⁻¹. - C-H stretching bands (aromatic and aliphatic) around 2850-3100 cm⁻¹. - Si-O-C stretching bands around 1000-1100 cm⁻¹. - Aromatic C=C stretching bands around 1400-1600 cm⁻¹. |
| Mass Spec. (ESI-MS) | - The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product. |
Conclusion
This guide outlines a robust and chemically sound, albeit proposed, pathway for the synthesis and purification of 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol. The two-step, one-pot approach offers an efficient route to this novel, asymmetrically substituted organosilicon compound. The success of this synthesis relies on the careful control of stoichiometry and the rigorous exclusion of moisture. The detailed purification and characterization protocols provide a framework for obtaining and verifying the high-purity target molecule, paving the way for its exploration in various scientific and industrial applications.
References
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